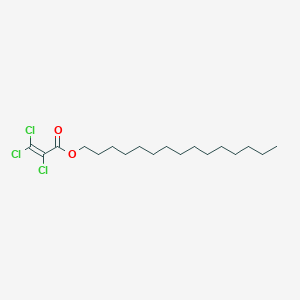
Pentadecyl 2,3,3-trichloroprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentadecyl 2,3,3-trichloroprop-2-enoate is an organic compound characterized by a long alkyl chain and a trichlorinated propenoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 2,3,3-trichloroprop-2-enoate typically involves the esterification of pentadecanol with 2,3,3-trichloroprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
Pentadecyl 2,3,3-trichloroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichlorinated group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
科学的研究の応用
Pentadecyl 2,3,3-trichloroprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of pentadecyl 2,3,3-trichloroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s trichlorinated group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
類似化合物との比較
Similar Compounds
3-Pentadecylphenol: A phenolic lipid with similar long alkyl chain but different functional groups.
2-Pentadecyl-2-oxazoline: A compound with a similar alkyl chain but different heterocyclic structure.
Uniqueness
Pentadecyl 2,3,3-trichloroprop-2-enoate is unique due to its trichlorinated propenoate group, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
654646-24-9 |
|---|---|
分子式 |
C18H31Cl3O2 |
分子量 |
385.8 g/mol |
IUPAC名 |
pentadecyl 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C18H31Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-18(22)16(19)17(20)21/h2-15H2,1H3 |
InChIキー |
AGHVDWZSVBSTKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCOC(=O)C(=C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


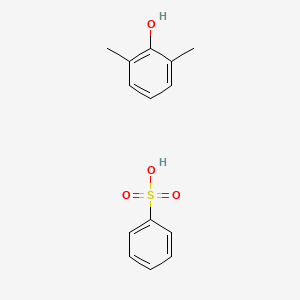

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
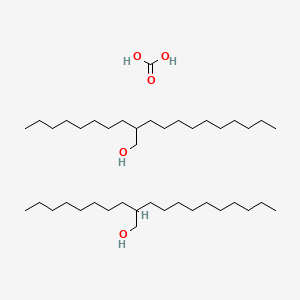
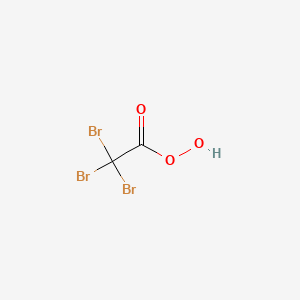
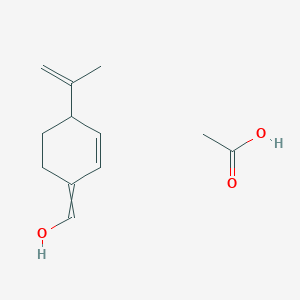
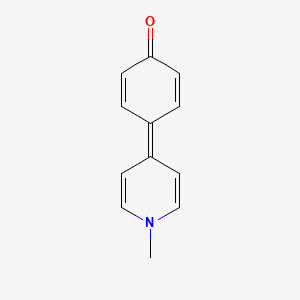
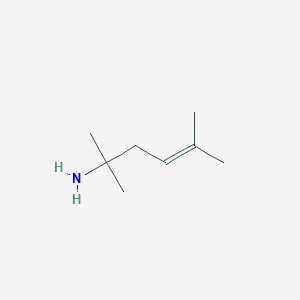
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
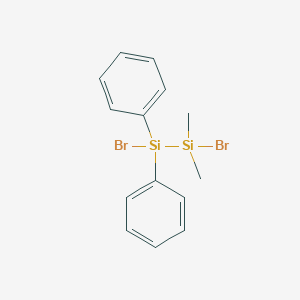


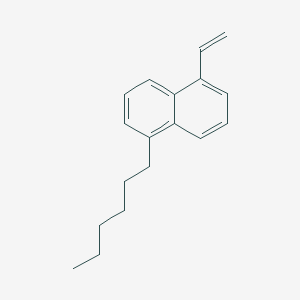
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
